molecular formula C12H11NO3 B8035893 beta-Oxo-3-(1H-indole-1-yl)propionic acid methyl ester

beta-Oxo-3-(1H-indole-1-yl)propionic acid methyl ester

Cat. No.: B8035893
M. Wt: 217.22 g/mol
InChI Key: BEKFPUNWFTXMPK-UHFFFAOYSA-N
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Description

beta-Oxo-3-(1H-indole-1-yl)propionic acid methyl ester: is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of beta-Oxo-3-(1H-indole-1-yl)propionic acid methyl ester typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .

Chemical Reactions Analysis

beta-Oxo-3-(1H-indole-1-yl)propionic acid methyl ester: can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

beta-Oxo-3-(1H-indole-1-yl)propionic acid methyl ester: has several scientific research applications:

Mechanism of Action

The mechanism of action of beta-Oxo-3-(1H-indole-1-yl)propionic acid methyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivative .

Comparison with Similar Compounds

beta-Oxo-3-(1H-indole-1-yl)propionic acid methyl ester: can be compared with other indole derivatives such as:

The uniqueness of This compound lies in its specific structure, which may confer distinct biological activities and therapeutic potential compared to other indole derivatives .

Properties

IUPAC Name

methyl 3-indol-1-yl-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-16-12(15)8-11(14)13-7-6-9-4-2-3-5-10(9)13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKFPUNWFTXMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)N1C=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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